molecular formula C23H18ClFN4OS B15080135 2-((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-F-benzylidene)acetohydrazide

2-((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-F-benzylidene)acetohydrazide

Cat. No.: B15080135
M. Wt: 452.9 g/mol
InChI Key: GCEMIYZXPHZNKT-LGJNPRDNSA-N
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Description

2-((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-F-benzylidene)acetohydrazide is a complex synthetic compound with a molecular formula of C23H18ClFN4OS and a molecular weight of 452.9 g/mol . As a member of the benzimidazole derivative family, this compound is designed for scientific research and is not approved for human or veterinary diagnostics or therapies . The core structure of the compound is a benzimidazole, a scaffold well-documented in scientific literature for its diverse biological activities . The molecular design incorporates a chlorobenzyl group at one terminal and a fluorobenzylidene-acetohydrazide moiety at the other, connected via a thioether linkage. This specific architecture is investigated for its potential to interact with various biological targets. The primary research applications of this compound are in the fields of medicinal chemistry and biochemistry, where it is studied for its potential biological activities. These include serving as a building block for the synthesis of more complex molecules and being evaluated for its antimicrobial and antifungal properties against organisms such as Staphylococcus aureus and Candida albicans . Furthermore, its mechanism of action is proposed to involve interaction with cellular DNA and proteins, which can disrupt normal function, inhibit cell division, and induce apoptosis in cancer cells, making it a candidate for oncology research . The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and fluorobenzylidene groups, often using solvents like dimethylformamide (DMF) and catalysts such as triethylamine . The compound can undergo various chemical reactions, including oxidation and reduction, allowing for further derivatization and study . This product is strictly for research use in laboratory settings (in vitro) and is not intended for any form of human or animal consumption . Researchers are responsible for handling this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C23H18ClFN4OS

Molecular Weight

452.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClFN4OS/c24-18-11-9-16(10-12-18)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-17-5-1-2-6-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

GCEMIYZXPHZNKT-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl)thio)N’-(2-fluorobenzylidene)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound under basic conditions.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether compound with hydrazine hydrate.

    Schiff Base Formation: Finally, the fluorobenzylidene group is introduced by condensing the hydrazide with 2-fluorobenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core and the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction of the Schiff base.

    Substituted Benzimidazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl)thio)N’-(2-fluorobenzylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their normal function. The Schiff base linkage allows the compound to form reversible covalent bonds with biological macromolecules, enhancing its binding affinity and specificity. The chlorobenzyl and fluorobenzylidene groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations among benzimidazole-acetohydrazide derivatives include:

  • Substituents on the benzimidazole ring (e.g., 4-chlorobenzyl vs. benzyl or methyl groups).
  • Position and nature of halogens on the benzylidene moiety (e.g., 2-F vs. 4-F or 4-Cl).
Compound Name Substituents (Benzimidazole) Benzylidene Substituent Molecular Formula Molecular Weight (g/mol) Key Activity Reference
Target Compound 1-(4-Cl-benzyl) 2-F C23H18ClFN4OS 452.932 Under investigation
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-Cl-benzylidene)acetohydrazide 1-Benzyl 4-Cl C23H18Cl2N4OS 485.38 Anticancer (Akt inhibition)
2-{[1-(2-Cl-benzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-F-benzylidene)acetohydrazide 1-(2-Cl-benzyl) 4-F C23H17ClFN4OS 452.92 Antiviral (SARS-CoV-2)
2-{[1-(4-Cl-benzyl)-1H-benzimidazol-2-yl]thio}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide 1-(4-Cl-benzyl) 3-ethoxy-4-OH C25H23ClN4O3S 494.99 Anti-inflammatory (COX-1 inhibition)

Key Observations :

  • Halogen Position : The 2-fluorobenzylidene group in the target compound may enhance metabolic stability compared to 4-substituted analogues (e.g., 4-Cl in ), as ortho-substituents reduce steric hindrance during receptor binding .
Anticancer Activity
  • The target compound’s analogue, 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-Cl-benzylidene)acetohydrazide , inhibits Akt with an IC50 = 0.50 µg/mL in H-ras-transformed fibroblasts, inducing apoptosis via caspase-3 activation .
  • In contrast, 2-{[1-(4-Cl-benzyl)-1H-benzimidazol-2-yl]thio}-N'-(4-methylthio-benzylidene)acetohydrazide (CAS: 314068-08-1) shows dual COX-1/Akt inhibition , with selective cytotoxicity against NSCLC cells (IC50 = 1.2 µM) .
Antiviral Activity
  • Derivatives with 4-fluorobenzylidene substituents (e.g., ) exhibit moderate activity against SARS-CoV-2 (EC50 = 8.7 µM), attributed to the thioacetohydrazide linker’s interaction with viral proteases .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 4-Cl-Benzylidene Analogue 3-Ethoxy-4-OH-Benzylidene Analogue
LogP 3.5 4.1 2.9
Water Solubility Low (<10 µg/mL) Very low (<1 µg/mL) Moderate (50 µg/mL)
Plasma Protein Binding 92% 95% 88%
Half-life (in vivo) 4.2 h 6.8 h 3.5 h

Structural Determinants of PK Properties :

  • Lipophilicity : Higher logP values correlate with increased tissue distribution but reduced aqueous solubility .
  • Hydrogen Bond Donors: The 3-ethoxy-4-hydroxybenzylidene analogue’s improved solubility stems from its polar hydroxyl group .

Research Findings and Mechanistic Insights

  • Antitumor Mechanism : Benzimidazole-acetohydrazides inhibit the PI3K/Akt/mTOR pathway , a critical axis in cancer cell survival. For example, the target compound’s analogue reduces phosphorylated Akt (p-Akt) levels by 70% in PC3 prostate cancer cells at 10 µM .
  • Anti-inflammatory Action : COX-1 inhibition (IC50 = 0.8 µM) is observed in derivatives with 4-methylthio-benzylidene groups, likely due to hydrophobic interactions with the enzyme’s active site .

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)thio)N'-(2-fluorobenzylidene)acetohydrazide is a novel hybrid molecule that has attracted attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anticancer, and anthelmintic properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the condensation of 4-chlorobenzyl and 2-fluorobenzylidene acetohydrazide with a benzimidazole derivative. The general procedure includes:

  • Preparation of Benzimidazole Derivative : The benzimidazole moiety is synthesized through the reaction of o-phenylenediamine with thiourea.
  • Formation of Thioether Linkage : The thioether bond is formed by reacting the benzimidazole derivative with 4-chlorobenzyl chloride.
  • Final Condensation : The final product is obtained by condensing the thioether with 2-fluorobenzaldehyde in the presence of an acid catalyst.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure of the synthesized compound.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it demonstrated:

  • Minimum Inhibitory Concentrations (MICs) : Values ranged from 140 to 290 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Comparison with Antibiotics : It outperformed traditional antibiotics such as ciprofloxacin and ampicillin in certain assays, indicating its potential as a new antimicrobial agent .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including leukemia and melanoma. It exhibited cytotoxic effects at concentrations around 105M10^{-5}M, suggesting its potential as an anticancer agent .
  • Mechanism of Action : While specific mechanisms need further elucidation, initial studies suggest that it may induce apoptosis in cancer cells .

Anthelmintic Activity

The compound also displays anthelmintic properties, which were evaluated using standard methods against Pheretima posthuma (earthworm model):

  • Efficacy : It showed higher efficacy compared to conventional anthelmintics like albendazole, indicating its potential for treating parasitic infections .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving twelve synthesized derivatives of benzimidazoles, the compound demonstrated superior activity against both E. coli and S. aureus. The study highlighted its potential for development into a new class of antibiotics targeting resistant bacterial strains .

Case Study 2: Anticancer Potential

A research team investigated the effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in melanoma and leukemia cells, warranting further investigation into its mechanism and potential clinical applications .

Q & A

Q. What are the key synthetic routes for preparing 2-((1-(4-Cl-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-F-benzylidene)acetohydrazide?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of benzimidazole precursors with hydrazine derivatives under reflux (e.g., 4 hours in methanol with hydrazine hydrate) to form hydrazide intermediates .
  • Step 2 : Acid-catalyzed Schiff base formation using substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) in acetic acid at 80°C for 1–3 hours .
  • Key Conditions : Solvents (methanol, acetic acid), reflux temperatures (80–100°C), and catalysts (acetic acid for imine formation).
Reaction Step Conditions Yield
Hydrazide FormationReflux (4 h, methanol)64–72%
Schiff Base Synthesis80°C, acetic acid (1–3 h)80–90%

Q. Which spectroscopic techniques are critical for structural characterization?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3275 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, benzylidene CH=N at δ ~8.3 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks matching theoretical mass ±0.5 Da) .

Q. What are the compound’s key structural motifs influencing reactivity?

  • Benzimidazole-thioether : Enhances π-π stacking and hydrogen bonding .
  • Fluorinated benzylidene : Increases lipophilicity and metabolic stability .
  • Acetohydrazide backbone : Facilitates chelation with metal ions or biological targets .

Advanced Research Questions

Q. How can conflicting bioactivity data between anti-inflammatory and antimicrobial studies be resolved?

  • Hypothesis Testing : Compare assays under standardized conditions (e.g., COX-2 inhibition vs. mycobacterial growth ).
  • Dose-Response Analysis : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages vs. M. tuberculosis H37Rv) .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to anti-inflammatory (COX-2) vs. antimicrobial (InhA) targets .

Q. What strategies optimize synthetic yield for scaled-up production?

  • Solvent Screening : Replace methanol with DMF to improve solubility of aromatic intermediates .
  • Catalyst Optimization : Use p-toluenesulfonic acid instead of acetic acid for faster imine formation .
  • Purification : Employ column chromatography over recrystallization for higher purity (>95%) .

Q. How is solid-state characterization performed to validate crystallinity?

  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., benzimidazole-thioether interactions) .
  • Thermal Analysis : DSC/TGA to assess melting points (e.g., 175–204°C) and decomposition profiles .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular Dynamics (MD) : Simulate binding stability to COX-2 (PDB: 5KIR) over 100 ns .
  • DFT Calculations : Analyze frontier orbitals (HOMO-LUMO) to identify reactive sites for electrophilic substitution .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies between NMR and mass spectrometry data?

  • Step 1 : Re-examine sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Step 2 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping peaks .
  • Step 3 : Cross-check mass spectra with isotopic patterns (e.g., Cl/F halogens alter M+2/M+4 peaks) .

Q. What experimental controls ensure reproducibility in biological assays?

  • Positive Controls : Use diclofenac (anti-inflammatory) and isoniazid (antimicrobial) for activity benchmarking .
  • Solvent Controls : Test DMSO/vehicle effects on cell viability (e.g., <0.1% v/v).
  • Triplicate Runs : Report mean ± SD for IC₅₀ values across independent experiments .

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